
(2R)-2-Propyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Propyloctanedioic acid is an organic compound with a chiral center, making it optically active. This compound is a derivative of octanedioic acid, where a propyl group is attached to the second carbon atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R)-2-Propyloctanedioic acid typically involves the reduction of (2S)-2-(2-propynyl)octanoic acid or (2S)-2-(2-propenyl)octanoic acid using platinum-carbon as a catalyst. This method ensures high optical purity without isomerization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of platinum-carbon catalysts in reduction reactions is common due to their efficiency and ability to maintain the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Propyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can replace the propyl group or other hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Platinum-carbon is a typical catalyst used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2R)-2-Propyloctanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-Propyloctanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways, contributing to its biological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Propyloctanedioic acid: The enantiomer of (2R)-2-Propyloctanedioic acid with similar chemical properties but different biological activities.
Octanedioic acid: The parent compound without the propyl group.
2-Methylsuccinic acid: A similar compound with a methyl group instead of a propyl group.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and specific interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
CAS No. |
824961-11-7 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2R)-2-propyloctanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-6-9(11(14)15)7-4-3-5-8-10(12)13/h9H,2-8H2,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
InChI Key |
MJIOLXSCSZFEQE-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](CCCCCC(=O)O)C(=O)O |
Canonical SMILES |
CCCC(CCCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

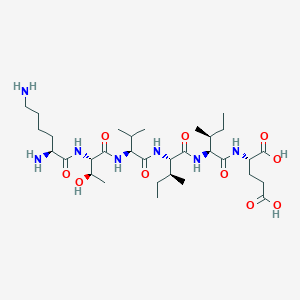
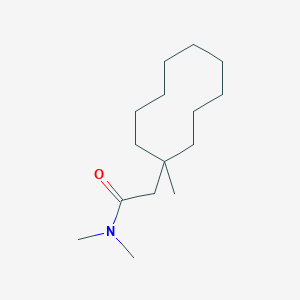
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
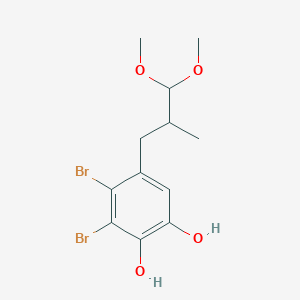
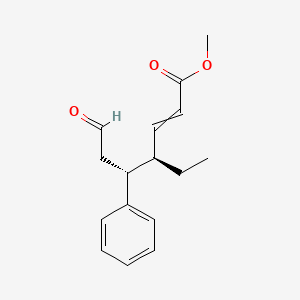
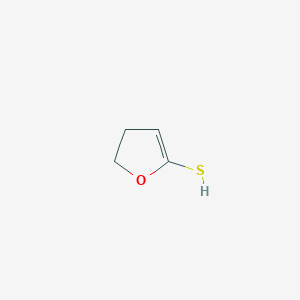
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
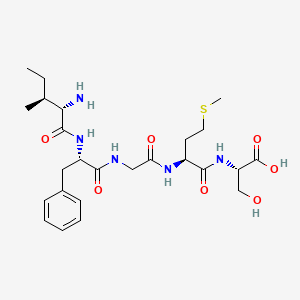
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
